molecular formula C27H44 B11996012 2,4-Cholestadiene

2,4-Cholestadiene

Cat. No.: B11996012
M. Wt: 368.6 g/mol
InChI Key: BDJOURVDARTIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Cholestadiene is a cholestadiene isomer that serves as a valuable compound in several research contexts. It is well-known as a key reaction product and biomarker. Studies on the thermochemical behavior of sterols have identified this compound as a major dehydration product formed from cholesterol in high-temperature aqueous environments, relevant to processes like hydrothermal liquefaction . Its formation is part of a complex reaction network involving the isomerization of primary dehydration products like cholesta-3,5-diene . The relative thermodynamic stabilities of various cholestadiene isomers, including this compound, have been computationally investigated using molecular mechanics and semi-empirical methods, providing insight into the acid-catalyzed rearrangement pathways of sterols in geochemical and laboratory settings . Furthermore, cholestadiene fragments are critical in analytical chemistry; during mass spectrometric analysis of cholesterol and cholesteryl esters, a characteristic in-source fragment ion with the formula C₂₇H₄₄⁺ (m/z 369.3516) is generated, which corresponds to a cholestadiene species and is used for quantification in lipidomics . This makes this compound and its isomers important as reference standards for the accurate absolute quantification of cholesterol in biological samples such as human plasma . This product is intended for research purposes as a chemical reference standard, for use in analytical method development, and for studies in geochemistry, lipid metabolism, and biomarker analysis. For Research Use Only. Not for use in human or veterinary diagnostic procedures.

Properties

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3

InChI Key

BDJOURVDARTIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC=CCC34C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Cholestadiene

De Novo Synthetic Routes for 2,4-Cholestadiene

The primary route for synthesizing this compound involves the dehydration of cholesterol. Early methods, such as distilling cholesterol over aluminum oxide in a vacuum, were found to yield inconsistent results, sometimes producing poor yields or other hydrocarbons acs.orgacs.org. An improved method, also involving dehydration, allows for the preparation of this compound in generally good yields acs.org. This process typically involves heating cholesterol with a dehydrating agent. For instance, distillation over aluminum oxide at temperatures not exceeding 230°C has been employed acs.org. The purification of this compound is crucial, often requiring recrystallization from small amounts of ether to prevent rearrangement or degradation acs.org. Pure this compound is described as crystallizing in well-shaped blocks with a sharp melting point of 68.5°C and a specific rotation of +168.5° acs.org.

Semisynthetic Approaches and Derivatization Strategies for this compound and its Analogues

This compound serves as a valuable substrate for various chemical transformations, leading to a range of functionalized steroid derivatives.

Diels-Alder Reactions and Cyclization Behavior

The conjugated diene system in this compound makes it susceptible to [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When this compound or related steroid dienes react with acetylenes like dimethyl acetylenedicarboxylate (B1228247) or methyl propiolate, a Diels-Alder addition occurs. This is typically followed by a retro-Diels-Alder cleavage of the resulting bicyclo[2.2.2]octadiene system. This process leads to the cleavage of rings A and B of the steroid nucleus and the formation of tetrahydroindane derivatives cdnsciencepub.com. For example, the reaction of this compound with dimethyl acetylenedicarboxylate in boiling xylene results in cleavage and the formation of 4-(2-arylethyl)-5-isopropenyl-7a-methyltetrahydroindane derivatives cdnsciencepub.com. Attempts to isolate the initial Diels-Alder adducts by performing these reactions at lower temperatures were unsuccessful, as no reaction occurred cdnsciencepub.com.

Reactions with Acetylenes and Related Cycloadditions

As detailed in the Diels-Alder section, acetylenes are significant reaction partners for this compound. The cycloaddition followed by a retro-Diels-Alder fragmentation is a key transformation, leading to significant structural rearrangements of the steroid skeleton cdnsciencepub.com. This reactivity highlights the dienophilic nature of the conjugated diene system in this compound.

Photochemical Transformations and Photooxidation Pathways

This compound undergoes various photochemical reactions, including photooxidation. Irradiation of this compound in the presence of oxygen, often sensitized by compounds like eosin (B541160), can lead to the formation of peroxides acs.orgrsc.org. For instance, irradiation of this compound in absolute alcohol with eosin as a sensitizer (B1316253) resulted in the formation of a peroxide with a melting point of 113-114°C and a specific rotation of +48.3° acs.org. The yield of this peroxide was reported to be 60-70% acs.org. Other photochemical pathways can also occur, such as photoreduction in protic solvents like ethanol, leading to the formation of various dienes mdpi.com. In ethanol, the photochemistry of related cholestatrienols shows the formation of ether photoadducts and photoreduction products, including dienes, in addition to peroxide formation in the presence of air mdpi.com. The study of these photochemical transformations is important for understanding the stability and reactivity of conjugated dienes under light exposure acs.orgrsc.orgmdpi.comacs.orglookchem.comcdnsciencepub.comacs.orgdss.go.th.

Acid-Catalyzed Isomerizations and Backbone Rearrangements

In the presence of acids, cholestadienes, including this compound, can undergo isomerization and rearrangement reactions. Cholesterol, upon dehydration under acidic conditions, primarily forms cholesta-3,5-diene, which can then isomerize to other cholestadienes, such as this compound and 4,6-cholestadiene, through double-bond migration researchgate.net. Strong acids can also catalyze the dimerization of cholestadienes, forming dimeric species like 3,3'-bis(3,5-cholestadiene) and 3,3'-bis(this compound) stackexchange.comnih.gov. The type of acid used influences the product distribution, with Brønsted acids favoring certain dimers while Lewis acids favor others stackexchange.com. For example, trichloroacetic acid and antimony trichloride (B1173362) can lead to the formation of dimeric cholestadienes, which are implicated in color reactions of cholesterol nih.gov. Acid-catalyzed backbone rearrangements have also been observed in related conjugated systems, such as cholesta-2,4,6-triene, leading to complex product mixtures unige.ch.

Chemoenzymatic Synthesis of Cholestadiene Derivatives

While the direct chemoenzymatic synthesis of this compound itself is not widely reported, chemoenzymatic strategies are broadly applied in the synthesis and modification of complex natural products and their derivatives, including steroids mdpi.comnih.govnih.govrsc.orgbeilstein-journals.org. Enzymes offer high selectivity and efficiency, making them valuable tools for specific functionalization or structural modification of steroid skeletons. For instance, enzymes can be employed to catalyze specific oxidation, reduction, or isomerization reactions on steroid dienes, leading to novel derivatives. The field of chemoenzymatic synthesis is continuously advancing, providing potential pathways for the targeted synthesis of complex cholestadiene derivatives with specific biological activities or properties, although specific examples directly involving this compound are less documented in the general literature compared to other steroid transformations mdpi.com.

Biosynthetic Pathways and Enzymatic Interconversions Involving Cholestadienes

2,4-Cholestadiene within Mammalian Sterol Biosynthesis and Metabolism

While an exhaustive network of intermediates has been characterized in the conversion of lanosterol (B1674476) to cholesterol, this compound is not recognized as a canonical intermediate in the two major pathways: the Bloch pathway and the Kandutsch-Russell pathway. themedicalbiochemistrypage.org These established routes involve a series of demethylation, isomerization, and reduction reactions that modify the sterol nucleus and side chain, ultimately leading to cholesterol. reactome.orgnih.gov

The established pathways for cholesterol biosynthesis proceed from lanosterol through key intermediates such as desmosterol (B1670304) (in the Bloch pathway) or lathosterol (B1674540) (in the Kandutsch-Russell pathway). themedicalbiochemistrypage.orgreactome.org The final step in the Bloch pathway is the reduction of the Δ24 double bond in desmosterol, while the final step in the Kandutsch-Russell pathway is the reduction of the Δ7 double bond in 7-dehydrocholesterol (B119134). themedicalbiochemistrypage.org Extensive research mapping these pathways has not identified this compound as a required or common intermediate. nih.govnih.gov

Its potential existence would likely be as a transient or minor byproduct of an alternative or side pathway. Research into the metabolism of related diene compounds, such as cholesta-4,6-dien-3-one (B116434), has shown that mammalian tissues possess the enzymatic machinery to metabolize steroid dienes. nih.gov For instance, cholesta-4,6-dien-3-one can be converted to 4-cholesten-3-one (B1668897) and cholestanol (B8816890) in the liver, adrenals, and brain, indicating the presence of reductases capable of acting on conjugated double bond systems. nih.gov However, the direct involvement of this compound in the primary synthesis of cholesterol remains speculative and is not supported by current mainstream biochemical literature.

Given that this compound is not a confirmed intermediate in mammalian cholesterol synthesis, specific enzymes for its biotransformation have not been characterized. However, based on analogous reactions in steroid metabolism, its conversion would likely involve isomerases or reductases. The conversion of lanosterol to cholesterol is a lengthy process involving at least 19 distinct enzymatic steps, many of which are NADPH-dependent reactions catalyzed by enzymes in the endoplasmic reticulum. libretexts.org

If this compound were to be metabolized, it would plausibly be a substrate for a Δ-sterol reductase. For example, the enzyme 24-dehydrocholesterol reductase (DHCR24) reduces the Δ24 double bond in the sterol side chain, while 7-dehydrocholesterol reductase (DHCR7) acts on the Δ7 double bond in the B-ring. themedicalbiochemistrypage.org These reactions typically utilize NADPH as a reductant (cofactor). libretexts.org The metabolism of cholesta-4,6-dien-3-one in liver microsomes further supports the existence of enzymes that can reduce conjugated diene systems within the steroid nucleus. nih.gov

The interconversion between steroid isomers, particularly the migration of double bonds, is a known biological phenomenon, though specific dynamics involving this compound are not well-documented. In steroid hormone biosynthesis, a critical step is the conversion of Δ5-steroids to Δ4-steroids, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. This demonstrates the presence of enzymes capable of catalyzing the shift of a double bond within the steroid A and B rings.

Theoretically, a 2,4-diene could exist in equilibrium with other isomers, such as a 3,5-diene, potentially through enzymatic catalysis or spontaneous rearrangement under specific physiological conditions. However, there is a lack of direct experimental evidence in mammalian systems describing the enzymes or biological conditions that would facilitate the interconversion of this compound to or from other cholestadiene isomers.

Microbial Biotransformations and Sterol Degradation Pathways Involving Cholestadienes

Numerous microorganisms, particularly bacteria from the phylum Actinobacteria, are capable of degrading cholesterol and other sterols, utilizing them as carbon and energy sources. nih.govmdpi.com These degradation pathways involve the formation of various intermediates, including cholestadiene derivatives.

The microbial degradation of cholesterol is initiated by the oxidation of the 3β-hydroxyl group to a 3-keto group, forming cholest-5-en-3-one. This is followed by the isomerization of the double bond from Δ5 to Δ4, yielding cholest-4-en-3-one (cholestenone). tandfonline.com Many bacteria, including species of Mycobacterium, Nocardia, and Streptomyces, can further introduce a double bond at the C1-C2 position to form cholesta-1,4-dien-3-one (B1207908). tandfonline.com This dienone is a key intermediate in the microbial steroid degradation pathway. The formation of cholesta-1,4-dien-3-one from cholesterol has been observed in genera such as Arthrobacter, Bacillus, Brevibacterium, Corynebacterium, Microbacterium, Mycobacterium, Nocardia, Serratia, and Streptomyces. tandfonline.com

The enzymatic cascade for sterol degradation is a complex, multi-step process. The initial conversion of cholesterol to cholest-4-en-3-one is typically catalyzed by two enzymes: a cholesterol oxidase or dehydrogenase and a 3-ketosteroid-Δ5-Δ4-isomerase. nih.gov Cholesterol oxidases are often FAD-dependent enzymes. nih.gov Some microorganisms may use NAD(P)-dependent cholesterol dehydrogenases instead. google.com

The subsequent formation of the 1,4-diene structure is catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KstD), another key enzyme in the pathway. mdpi.com Following the modification of the steroid nucleus, the aliphatic side chain is degraded through a pathway analogous to the β-oxidation of fatty acids. oup.comresearchgate.net This is followed by the cleavage of the steroid rings, which is initiated by 3-ketosteroid-9α-hydroxylase (Ksh), a two-component monooxygenase system (KshA and KshB), that hydroxylates the C9 position, leading to the opening of the B-ring in what is known as the 9,10-seco pathway. mdpi.com

Table 1: Key Microbial Enzymes in Sterol Degradation

EnzymeFunctionCofactorMicrobial Source (Examples)
Cholesterol Oxidase/DehydrogenaseOxidizes the 3β-hydroxyl group of cholesterol to a 3-keto group.FAD or NAD(P)Rhodococcus, Nocardia, Streptomyces
3-Ketosteroid-Δ5-Δ4-IsomeraseIsomerizes the double bond from the Δ5 to the Δ4 position.NoneComamonas, Pseudomonas
3-Ketosteroid-Δ1-Dehydrogenase (KstD)Introduces a double bond at the C1-C2 position, forming a 1,4-dien-3-one structure.FADRhodococcus, Mycobacterium, Saccharopolyspora
3-Ketosteroid-9α-Hydroxylase (KshA/KshB)Hydroxylates the C9 position of the steroid nucleus, initiating ring cleavage.NADH, FAD, Fe-SRhodococcus, Mycobacterium, Gordonia

Cholestadienes in Non-Mammalian Steroidogenic Pathways (e.g., Ecdysteroid Biosynthesis)

Ecdysteroids are crucial steroid hormones that regulate key physiological processes in arthropods, such as molting and metamorphosis. The biosynthesis of these hormones begins with cholesterol, which undergoes a series of enzymatic modifications. While the complete pathway from cholesterol to the active hormone, 20-hydroxyecdysone, is complex and not fully elucidated, research has pointed to the involvement of cholestadiene-like structures as intermediates.

In the crab Carcinus maenas, studies have provided direct evidence for the role of 3-oxo-Δ4 intermediates in the ecdysteroid biosynthetic pathway. nih.gov Researchers have suggested that the 3-oxo-Δ4-steroid 4,7-cholestadien-14α-ol-3,6-dione may be a specific intermediate. nih.gov In vitro experiments using dissociated molting gland cells from this crab demonstrated that synthesized tritiated 3-oxo-Δ4-steroids were successfully converted into final ecdysteroids, including ecdysone (B1671078) and 25-deoxyecdysone. nih.gov This conversion necessitates a 5β-reduction of the 3-oxo-Δ4 compound to form the characteristic A/B cis ring junction of ecdysteroids. nih.gov

The key enzymatic step, the 5β-reduction, is catalyzed by a cytosolic enzyme that requires NADPH as an electron donor and shows specificity for 3-oxo-Δ4 substrates. nih.gov The characteristics of this 5β-reductase are similar to the vertebrate enzyme involved in steroid hormone catabolism and the synthesis of bile acids. nih.gov This finding highlights a specific cholestadiene derivative's role in the intricate pathway of non-mammalian steroidogenesis.

The broader pathway of ecdysteroid synthesis from cholesterol is known to involve extensive modifications to the steroid nucleus before side-chain hydroxylation occurs. researchgate.netnih.gov

Table 1: Key Stages and Intermediates in Ecdysteroid Biosynthesis

Precursor / Intermediate Key Transformation Product / Subsequent Intermediate Enzyme/Process Organism Studied
Cholesterol Conversion to 3-oxo-Δ4 steroid 4,7-cholestadien-14α-ol-3,6-dione (putative) Multiple enzymatic steps Carcinus maenas (Crab)
4,7-cholestadien-14α-ol-3,6-dione 5β-reduction of the Δ4 bond 5β-conformation ecdysteroid precursor 5β-reductase (cytosolic, NADPH-dependent) Carcinus maenas (Crab)

This table illustrates the proposed involvement of a cholestadiene intermediate in the ecdysteroid pathway as identified in specific research.

Formation of Cholestadienes from Cholesterol under Thermal Conditions

Cholesterol is known to undergo chemical transformations when subjected to high temperatures, leading to a variety of degradation products, including cholestadienes. nih.gov The formation of these compounds is part of a complex process that also yields cholesterol oxidation products (COPs or oxysterols), polymers, and fragmented cholesterol molecules. nih.govnih.gov

Studies characterizing the effects of thermal processing on cholesterol standards have shown that the type and quantity of products formed are dependent on both temperature and duration of heating. nih.gov While the highest levels of cholesterol oxidation products are observed at moderate temperatures like 150°C, the formation of cholestadienes specifically occurs at higher temperatures. nih.gov

Treatment of cholesterol at 180°C and 220°C has been shown to lead to the formation of cholestadienes. nih.gov The production of volatile compounds, which can serve as markers for different chemical changes, is also stimulated by an increase in temperature. nih.gov The presence of volatile compounds such as 2-pentanone and 2-methylheptane (B165363) has been associated with the formation of cholestadienes during the heating of cholesterol.

Table 2: Products of Thermal Treatment of Cholesterol at Various Temperatures

Temperature Duration Key Products Formed
120°C 30 - 180 min Minor cholesterol loss, some volatile compounds
150°C 30 - 180 min Highest content of Cholesterol Oxidation Products (Oxysterols)
180°C 30 - 180 min Cholestadienes , Polymers, Fragmented cholesterol molecules, Volatile compounds

| 220°C | 30 - 180 min | Highest cholesterol loss, Cholestadienes , Polymers, Fragmented cholesterol molecules |

This table summarizes the findings on the chemical transformation of cholesterol under different thermal conditions.

Table of Mentioned Compounds

Compound Name
This compound
2-methylheptane
2-pentanone
20-hydroxyecdysone
25-deoxyecdysone
3-oxo-Δ4-steroids
4,7-cholestadien-14α-ol-3,6-dione
Cholesterol
Ecdysone

Advanced Analytical and Spectroscopic Characterization of 2,4 Cholestadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. thieme-connect.de Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the complete chemical structure of 2,4-cholestadiene can be assigned.

In the ¹H NMR spectrum , the chemical shift of each proton provides information about its electronic environment. For this compound, the olefinic protons of the conjugated diene system would appear in the downfield region (typically 5-6.5 ppm). The coupling patterns between adjacent protons (spin-spin splitting) help to establish connectivity.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. wisc.edu The sp²-hybridized carbons of the diene would be found significantly downfield (120-150 ppm) compared to the sp³-hybridized carbons of the steroid skeleton and side chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, allowing for the complete and definitive assignment of all signals in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diene Moiety of this compound

Atom Nucleus Predicted Chemical Shift (ppm) Rationale
C2 ¹³C ~125-135 sp² carbon in a conjugated diene system.
H2 ¹H ~5.5-6.0 Olefinic proton adjacent to another double bond.
C3 ¹³C ~120-130 sp² carbon in a conjugated diene system.
H3 ¹H ~5.5-6.0 Olefinic proton within a conjugated diene.
C4 ¹³C ~140-150 Substituted sp² carbon in a conjugated diene.

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Confirmation

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch sp² C-H (Olefinic)
~3000-2850 C-H Stretch sp³ C-H (Aliphatic)
~1650-1600 C=C Stretch Conjugated Diene
~1470-1450 C-H Bend CH₂ Scissoring

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. wikipedia.orglibretexts.org Since this compound is a chiral molecule due to its numerous stereocenters in the steroid nucleus, it is optically active and will produce a CD spectrum. libretexts.org

Derivatization Strategies for Analytical Detection and Quantification

The analytical detection and quantification of this compound, like many other sterols and related neutral lipids, often present challenges due to its structural properties. Direct analysis can be hindered by factors such as low volatility, poor thermal stability, and insufficient ionization efficiency in mass spectrometry. researchgate.netspectroscopyonline.com To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to enhance its suitability for various analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS). researchgate.net The primary goals of derivatization in this context are to increase analyte volatility, improve chromatographic peak shape and resolution, and enhance detection sensitivity. spectroscopyonline.comgcms.cz

Strategies for Gas Chromatography (GC) Analysis

For GC-based methods, the main objective of derivatization is to convert the analyte into a more volatile and thermally stable form. While this compound itself does not have the polar hydroxyl group common to many sterols, derivatization is a standard practice in sterol analysis where it may be a component of a complex mixture. The common strategies would be applicable in such profiling studies.

Silylation: This is the most prevalent derivatization technique for sterols intended for GC analysis. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This process significantly reduces the polarity and intermolecular hydrogen bonding of compounds containing hydroxyl groups, thereby increasing their volatility. gcms.cz The resulting TMS-ethers are more amenable to GC separation and produce characteristic mass spectra that aid in identification. researchgate.net

Acylation and Alkylation: These represent alternative approaches to silylation. researchgate.net Acylation involves the introduction of an acyl group, while alkylation adds an alkyl group to modify acidic hydrogens, such as those in carboxylic acids and phenols, forming esters and ethers, respectively. gcms.cz These modifications also serve to decrease polarity and enhance volatility for GC analysis. researchgate.netgcms.cz

Table 1: Common Derivatization Approaches for GC-Based Sterol Analysis
Derivatization TypeReagent ExampleDerivative FormedPrimary Purpose
SilylationBSTFA + 1% TMCSTrimethylsilyl (TMS) etherIncrease volatility and thermal stability
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetyl (TFA) esterIncrease volatility
Alkylationn-Butylboronic acidButylboronate esterDecrease polarity

Strategies for Mass Spectrometry (MS) Detection

For analytical methods relying on mass spectrometry, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), derivatization strategies are employed to enhance the ionization efficiency of the analyte. spectroscopyonline.comresearchgate.net Neutral molecules like this compound can be difficult to ionize effectively using techniques like electrospray ionization (ESI). researchgate.net Chemical modification can introduce a readily ionizable group or a permanent charge, significantly improving detection sensitivity. nih.govnih.gov

Diels-Alder Reactions for Conjugated Dienes: The conjugated diene system in this compound makes it an ideal candidate for derivatization via the Diels-Alder reaction. Reagents known as dienophiles, which are reactive toward dienes, can be used to tag the molecule. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogs are highly effective for this purpose. nih.gov This reaction forms a stable derivative that often exhibits greatly enhanced ionization efficiency, leading to a dramatic increase in sensitivity for LC-MS/MS analysis. nih.gov Another reagent, 2-nitrosopyridine (B1345732) (PyrNO), also utilizes a Diels-Alder-type reaction and has been shown to improve ionization and sensitivity even more than PTAD for some diene-containing analytes. nih.gov

Derivatization for Enhanced Ionization in MALDI-MS: For MALDI-MS analysis, sterols can be converted into derivatives that are more easily ionized. Strategies include the formation of picolinyl esters, N-methylpyridyl ethers, and sulphated esters. researchgate.net These derivatives can be readily detected as charged species (e.g., sodiated adducts or protonated/deprotonated molecules), and their fragmentation in tandem MS (MS/MS) experiments often yields diagnostic ions that confirm the presence of the sterol core. researchgate.net

Table 2: Derivatization Reagents for Enhanced Mass Spectrometry Detection
ReagentTarget MoietyReaction TypeAnalytical TechniquePurpose
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Conjugated DieneDiels-AlderLC-MS/MSIncrease ionization efficiency and sensitivity
2-Nitrosopyridine (PyrNO)Conjugated DieneDiels-AlderLC-MS/MSIncrease ionization efficiency and sensitivity
Picolinoyl ChlorideHydroxyl Group (on related sterols)EsterificationMALDI-MSIntroduce an easily ionizable tag
Sulfur Trioxide Pyridine ComplexHydroxyl Group (on related sterols)SulfationMALDI-MSIntroduce a charged group

Theoretical and Computational Chemistry of 2,4 Cholestadiene

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic structure and spectroscopic properties of molecules like 2,4-Cholestadiene. These calculations are crucial for understanding how a molecule interacts with light and for predicting its spectral signatures.

Applications of 2,4 Cholestadiene and Its Derivatives in Fundamental Research

Utilization as Biochemical Probes and Analogues in Sterol Metabolism Studies

The structural similarity of 2,4-cholestadiene to key intermediates in cholesterol biosynthesis makes it and its derivatives useful as biochemical probes and analogues to investigate the intricate processes of sterol metabolism. nih.govnih.gov While not a direct intermediate in the primary pathways of cholesterol synthesis, its structure can be used to explore the substrate specificity and mechanisms of enzymes involved in sterol transformations.

The biosynthesis of cholesterol from lanosterol (B1674476) is a complex cascade involving multiple enzymatic steps and intermediates. nih.govmdpi.com This process can proceed through different routes, such as the Bloch and Kandutsch-Russell pathways, which are distinguished by the timing of the reduction of the double bond in the sterol side chain. nih.gov By introducing analogues like this compound derivatives into these systems, researchers can gain insights into how enzymes recognize and process different sterol structures. For instance, studying the interaction of these analogues with enzymes like sterol C5-desaturase can help elucidate the structural requirements for substrate binding and catalytic activity. uni-muenchen.de

Fluorescently labeled derivatives of sterols, including those with conjugated diene systems, have been employed as probes to study their transport and localization within cells and membranes. nih.gov Although cholesta-5,7,9(11)-trien-3β-ol is a more commonly cited fluorescent probe, the principles of using structurally similar sterols to investigate metabolic fate are relevant. nih.gov These probes allow for the visualization of sterol trafficking and can help identify proteins involved in their transport, such as sterol carrier proteins. nih.gov

Table 1: Key Enzymes in the Post-Squalene Cholesterol Biosynthesis Pathway

Enzyme Function
Squalene (B77637) epoxidase (SQLE) Converts squalene to 2,3-oxidosqualene (B107256).
Lanosterol synthase (LSS) Cyclizes 2,3-oxidosqualene to lanosterol.
Sterol-C4-methyl oxidase (SC4MOL) Catalyzes the first step in the removal of the two C4-methyl groups. mdpi.com
3β-hydroxy-Δ⁵-steroid-dehydrogenase (NSDHL) Involved in the C4-demethylation process. mdpi.com
3β-keto-reductase (HSD17B7) Restores the 3β-hydroxy group after demethylation. mdpi.com

Application as Precursors in the Synthesis of Complex Steroidal Architectures for Research

This compound serves as a versatile starting material in the synthesis of more complex and functionally diverse steroidal molecules for research purposes. The conjugated diene system in the A and B rings provides a reactive site for a variety of chemical transformations, enabling the construction of novel steroidal architectures that are not readily accessible from other precursors.

One of the key reactions involving conjugated dienes is the Diels-Alder reaction. This cycloaddition reaction allows for the formation of a new six-membered ring, providing a powerful tool for building intricate polycyclic systems. By reacting this compound with different dienophiles, chemists can introduce a wide range of functionalities and create novel steroid analogues with unique stereochemistry and biological properties. These synthetic steroids are valuable for structure-activity relationship (SAR) studies, helping to identify the key structural features required for interaction with specific biological targets.

Furthermore, the double bonds in this compound can be selectively functionalized through various addition and oxidation reactions. This allows for the introduction of hydroxyl groups, epoxides, and other functional groups at specific positions, leading to the synthesis of a diverse library of steroid derivatives. These derivatives are essential for probing the active sites of enzymes and receptors involved in steroid signaling and metabolism. The synthesis of analogues of biologically active steroids, such as vitamin D and its metabolites, often involves intermediates with diene systems. semanticscholar.org

The development of new synthetic methodologies in steroid chemistry often utilizes readily available starting materials like cholesterol, from which this compound can be prepared. These methods focus on achieving high stereoselectivity and regioselectivity in the construction of the complex steroidal framework. libretexts.org

Development and Validation of Analytical Standards and Reference Materials

In the field of analytical chemistry, particularly in the analysis of sterols and related compounds, the availability of pure reference materials is crucial for the development, validation, and quality control of analytical methods. This compound, due to its well-defined chemical structure and properties, can serve as an analytical standard. steraloids.com

Gas chromatography (GC) and mass spectrometry (MS) are common techniques used for the separation and identification of sterols in biological and environmental samples. The NIST WebBook provides mass spectrometry data for cholesta-2,4-diene, which serves as a reference for its identification in complex mixtures. nist.gov Pure this compound can be used to determine retention times in GC and fragmentation patterns in MS, which are essential parameters for the qualitative and quantitative analysis of this compound in various matrices.

The development of reliable analytical methods is critical for studying the metabolism of sterols and for diagnosing certain metabolic disorders. By using this compound as a standard, researchers can ensure the accuracy and precision of their measurements. This is particularly important in studies where subtle changes in the concentrations of specific sterol intermediates can have significant physiological consequences.

Table 2: Analytical Data for this compound

Property Value
CAS Registry Number 4117-50-4 nist.gov
Molecular Formula C₂₇H₄₄ nist.gov

Investigation of Acid-Catalyzed Reaction Mechanisms in Steroid Chemistry

The conjugated diene system of this compound makes it an excellent model compound for studying acid-catalyzed reactions in steroid chemistry. These reactions often involve complex rearrangements of the steroid backbone, leading to a variety of products. Understanding the mechanisms of these rearrangements is fundamental to steroid chemistry and has implications for both synthetic and biological processes.

When treated with strong acids, cholesterol and related compounds can undergo dehydration and rearrangement to form various cholestadiene isomers, including this compound. google.com The subsequent reactions of these dienes in acidic media can involve protonation of the double bonds to form carbocation intermediates. These carbocations can then undergo a series of 1,2-hydride and 1,2-methyl shifts, leading to the migration of double bonds and the formation of thermodynamically more stable products.

The study of these rearrangements, often referred to as "backbone rearrangements," is crucial for understanding the stability of different steroid isomers and for predicting the products of acid-catalyzed reactions. canterbury.ac.nz The reaction of 3β-substituted cholest-5-ene (B1209259) derivatives can proceed through the formation of a homoallylic cation, which can then rearrange. researchgate.netnih.gov The specific products formed depend on the reaction conditions, including the nature of the acid catalyst and the solvent used.

By analyzing the product distribution from the acid-catalyzed reactions of this compound and its isomers, chemists can gain insights into the relative stabilities of the various carbocation intermediates and the transition states connecting them. These mechanistic studies contribute to the broader understanding of carbocation chemistry and its role in the transformation of complex natural products.

Q & A

Q. What are the standard synthetic pathways for producing 2,4-Cholestadiene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound often involves thermal degradation or catalytic dehydrogenation of cholesterol derivatives. For example, high-temperature treatments (180–200°C) with catalysts like AlCl₃ or ZnSO₄ yield varying amounts of cholestadiene, with AlCl₃ producing up to 125.79 mg/g at 180°C . Key factors include catalyst type, temperature, and reaction time. Purity is verified via GC/MS or TLC, with structural confirmation through mass spectral peaks (e.g., m/z 368 for cholestadiene isomers) .

Q. How is this compound identified and quantified in complex matrices like biological samples or environmental extracts?

  • Methodological Answer : High-resolution Fourier transform mass spectrometry (FT-MS) is preferred for its ability to distinguish cholestadiene from in-source fragmentation products (e.g., protonated cholestadiene at m/z 369.3516). Species-specific response factors and isotopic patterns are critical for accurate quantification . For forensic applications, direct analysis in real-time (DART) mass spectrometry detects cholestadiene in fingerprints alongside lipids and pharmaceuticals .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conjugated diene system?

  • Methodological Answer : UV-Vis spectroscopy is standard for identifying conjugated dienes, with absorbance maxima around 258–290 nm depending on substituents. For structural elucidation, nuclear Overhauser effect (NOE) NMR experiments resolve regiochemical ambiguities in double-bond positioning .

Advanced Research Questions

Q. How do experimental design choices (e.g., catalyst selection, temperature gradients) lead to contradictory data in cholestadiene synthesis studies?

  • Methodological Answer : Contradictions arise from variable catalyst performance. For instance, AlCl₃ produces high cholestadiene yields (125.79 mg/g at 180°C) but degrades cholesterol to 48.54%, while CuSO₄ preserves cholesterol (96.28%) but yields less cholestadiene (7.61 mg/g) . Researchers must report catalyst purity, solvent systems, and side-product profiles (e.g., 7-ketocholesterol) to enable cross-study comparisons .

Q. What statistical approaches resolve discrepancies in cholestadiene quantification across mass spectrometry platforms?

  • Methodological Answer : In-source fragmentation artifacts (e.g., protonated cholestadiene vs. ammoniated precursors) necessitate normalization using species-specific response factors. For example, CE 17:0 standards show 74% intact analyte retention, while FC standards retain only 27% . Multivariate analysis (e.g., PCA) can isolate platform-specific biases in large datasets .

Q. How does cholestadiene’s stability under oxidative or thermal stress impact its role as a biomarker in lipidomics?

  • Methodological Answer : Thermal lability (e.g., decomposition above 200°C) limits its utility in high-temperature assays. Oxidative stability studies using accelerated aging protocols (e.g., O₂ exposure at 60°C) reveal degradation pathways to epoxy or ketocholesterol derivatives, requiring stabilization via antioxidants like BHT .

Data Analysis and Reproducibility

Q. What are best practices for documenting cholestadiene synthesis protocols to ensure reproducibility?

  • Methodological Answer : Follow guidelines for experimental reporting:
  • Primary manuscript : Include catalyst ratios, temperature profiles, and purity thresholds (≥95% by HPLC).
  • Supporting information : Upload raw chromatograms, spectral libraries, and kinetic datasets .
  • Metadata : Annotate batch-specific variations (e.g., solvent lot numbers) to troubleshoot replication failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.